molecular formula C2H10N2O2Pt B1202976 Diaquoethylenediamineplatinum(II) CAS No. 50475-23-5

Diaquoethylenediamineplatinum(II)

Cat. No.: B1202976
CAS No.: 50475-23-5
M. Wt: 289.2 g/mol
InChI Key: XXZAJJMPISTOFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diaquoethylenediamineplatinum(II) is a cationic, aquated platinum(II) complex that serves as a critical intermediate in the study of metal-based anticancer drugs. This complex is formed from the hydrolysis of precursors like dichloro(ethylenediamine)platinum(II) (Pt(en)Cl₂), a well-known analog of the chemotherapeutic agent cisplatin . The replacement of chloride ligands with water molecules creates a highly reactive species that is pivotal for investigating the mechanism of action of platinum therapeutics, as this aquated form is more readily able to interact with biological targets like DNA . Research into ethylenediamine-platinum complexes is a significant area in medicinal chemistry, driven by the need to develop new compounds that can circumvent the toxicity and resistance issues associated with current platinum drugs . These complexes are stable due to the bidentate ethylenediamine (en) ligand forming a five-membered chelate ring with the platinum center . Studies on related complexes have shown that variations in the non-carrier ligands can significantly affect how platinum accumulates in cells and interacts with essential metals like copper and iron, providing insights into the drug's behavior and potential side effects . This product is intended for research applications only, including but not limited to: investigating the hydrolysis pathways of platinum anticancer drugs; studying the kinetics and reactivity of aquated platinum species with biomolecules; and serving as a synthetic precursor for the development of new platinum complexes with tailored properties . For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

50475-23-5

Molecular Formula

C2H10N2O2Pt

Molecular Weight

289.2 g/mol

IUPAC Name

2-azanidylethylazanide;platinum(2+);dihydrate

InChI

InChI=1S/C2H6N2.2H2O.Pt/c3-1-2-4;;;/h3-4H,1-2H2;2*1H2;/q-2;;;+2

InChI Key

XXZAJJMPISTOFY-UHFFFAOYSA-N

SMILES

C(C[NH-])[NH-].O.O.[Pt+2]

Canonical SMILES

C(C[NH-])[NH-].O.O.[Pt+2]

Other CAS No.

50475-23-5

Related CAS

52241-27-7 (dinitrate)

Synonyms

diaquoethylenediamineplatinum(II)
diaquoethylenediamineplatinum(II) dinitrate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Platinum(II) Complexes

Structural and Ligand-Based Differences

The following table highlights key structural and functional distinctions between Diaquoethylenediamineplatinum(II) and analogous platinum(II) complexes:

Property Diaquoethylenediamineplatinum(II) Dimethylplatinum(II) Cyclooctadiene Complex 2-Phenylisoquinoline Pt(II) Complexes
Ligand Types Ethylenediamine (bidentate), aquo Cyclooctadiene (COD), methyl 2-Phenylisoquinoline (N^C chelating)
Coordination Geometry Square-planar Square-planar Square-planar
Ligand Lability Labile aquo ligands Stable methyl and COD ligands Rigid aromatic ligands
Stability Moderate; hydrolytically sensitive Low; decomposes in air (reacts with CO₂/H₂O) High; steric hindrance prevents aggregation
Applications Precursor for drug/catalyst synthesis Research-grade organometallic studies Photophysical materials (e.g., OLEDs)

Reactivity and Functional Behavior

  • Diaquoethylenediamineplatinum(II) : The aquo ligands are highly substitution-labile, enabling reactions with nucleophiles (e.g., chloride, DNA bases). This property is critical in cisplatin-like anticancer mechanisms, where hydrolysis activates the complex for DNA binding.
  • Dimethylplatinum(II) Cyclooctadiene Complex : Methyl ligands are inert under standard conditions, but the COD ligand can dissociate under heat or light. Its instability in air limits practical applications but makes it useful for studying oxidative addition/reduction reactions.
  • 2-Phenylisoquinoline Pt(II) Complexes: These exhibit strong metal-to-ligand charge transfer (MLCT) emissions (407–463 nm) and ligand-centered (LC) phosphorescence (353–376 nm), with quantum efficiencies of 0.02–0.04. Their rigid, planar structure minimizes intermolecular interactions, enhancing luminescence efficiency.

Stability and Environmental Considerations

  • Diaquoethylenediamineplatinum(II) requires storage in inert atmospheres to prevent hydrolysis. In contrast, 2-phenylisoquinoline complexes demonstrate thermal stability up to 250°C (per TG-A data), making them suitable for optoelectronic devices. The dimethylplatinum complex decomposes rapidly in air, necessitating stringent handling protocols.

Research Findings and Implications

  • Medicinal Potential: Diaquoethylenediamineplatinum(II)’s labile ligands mimic cisplatin’s activation pathway, but its ethylenediamine backbone may reduce nephrotoxicity compared to cisplatin’s amine ligands.
  • Photophysical Superiority: 2-Phenylisoquinoline Pt(II) complexes outperform diaquoethylenediamine derivatives in luminescence efficiency (lifetimes: 1.78–3.33 μs vs. <1 μs for most aquo complexes), attributed to reduced self-quenching.
  • Synthetic Challenges: The dimethylplatinum complex’s air sensitivity contrasts with the relative ease of handling diaquoethylenediamineplatinum(II), underscoring the trade-off between stability and reactivity in organometallic synthesis.

Limitations of Available Data

Further studies comparing hydrolysis kinetics, cytotoxicity, and catalytic activity across these complexes are needed.

Preparation Methods

Direct Synthesis via Platinum Precursor and Ethylenediamine

The most straightforward method for synthesizing diaquoethylenediamineplatinum(II) involves reacting potassium tetrachloroplatinate(II) (K2PtCl4K_2PtCl_4) with ethylenediamine (C2H8N2C_2H_8N_2) in aqueous media. The reaction proceeds in two stages:

  • Formation of Dichloroethylenediamineplatinum(II) :
    K2PtCl4K_2PtCl_4 reacts with ethylenediamine to produce [Pt(C2H8N2)Cl2][Pt(C_2H_8N_2)Cl_2] and potassium chloride as a byproduct:

    K2PtCl4+C2H8N2[Pt(C2H8N2)Cl2]+2KClK_2PtCl_4 + C_2H_8N_2 \rightarrow [Pt(C_2H_8N_2)Cl_2] + 2KCl

    This intermediate is sparingly soluble in cold water, facilitating its isolation via filtration.

  • Hydrolysis to Diaquoethylenediamineplatinum(II) :
    The chloride ligands in [Pt(C2H8N2)Cl2][Pt(C_2H_8N_2)Cl_2] are replaced by aquo ligands through hydrolysis. This is achieved by refluxing the dichloro complex in deionized water or using silver nitrate (AgNO3AgNO_3) to precipitate chloride ions:

    [Pt(C2H8N2)Cl2]+2AgNO3[Pt(C2H8N2)(H2O)2](NO3)2+2AgCl[Pt(C_2H_8N_2)Cl_2] + 2AgNO_3 \rightarrow [Pt(C_2H_8N_2)(H_2O)_2](NO_3)_2 + 2AgCl \downarrow

    The nitrate counterion can later be exchanged for other anions (e.g., sulfate) via metathesis reactions.

Radiolabeled Synthesis for Diagnostic Applications

A specialized method involves synthesizing carbon-11-labeled diaquoethylenediamineplatinum(II) for positron emission tomography (PET) imaging. This process, detailed by source, entails:

  • Production of [¹¹C]Cyanide : Cyclotron-generated [¹¹C]CO₂ is converted to [¹¹C]CN⁻ via a gas-phase reaction with ammonia and hydrogen.

  • Synthesis of [¹¹C]Malonic Acid : [¹¹C]Cyanide reacts with bromoacetate to form [¹¹C]cyanoacetate, which is hydrolyzed to [¹¹C]malonic acid under acidic conditions.

  • Complexation with Diaquoethylenediamineplatinum(II) : The purified [¹¹C]malonic acid is reacted with pre-synthesized [Pt(C2H8N2)(H2O)2]2+[Pt(C_2H_8N_2)(H_2O)_2]^{2+} to yield the radiolabeled complex [Pt(C2H8N2)(11Cmalonate)][Pt(C_2H_8N_2)(^{11}C-malonate)].

This method achieves a radiochemical yield of 17–40% and a specific activity of approximately 200 mCi/μmol, making it suitable for in vivo imaging studies.

Optimization of Reaction Conditions

pH and Solvent Composition

Hydrolysis is accelerated under mildly acidic conditions (pH 4–6), where chloride ligands are more readily displaced by water. In contrast, neutral or alkaline conditions favor the stability of the dichloro precursor. Solvent systems often include water with polar aprotic co-solvents (e.g., dimethylformamide) to enhance ligand solubility without destabilizing the platinum center.

Reactant Stoichiometry

A 1:1 molar ratio of K2PtCl4K_2PtCl_4 to ethylenediamine ensures complete coordination of the diamine ligand. Excess ethylenediamine may lead to the formation of undesired polynuclear complexes or precipitate unreacted ligand, complicating purification.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is the gold standard for purifying diaquoethylenediamineplatinum(II), particularly in radiolabeled syntheses. A C18 reverse-phase column with an aqueous-organic mobile phase (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) resolves the target complex from unreacted precursors and byproducts.

Crystallization Techniques

Recrystallization from water-dimethylformamide (DMF) mixtures yields high-purity crystals suitable for X-ray diffraction analysis. Slow evaporation at 4°C minimizes ligand dissociation and ensures structural integrity.

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) : 1H^1H NMR in D₂O reveals resonances for ethylenediamine protons (δ 2.7–3.1 ppm) and aquo ligands (δ 4.5 ppm).

  • Infrared (IR) Spectroscopy : Stretching vibrations for Pt–N (510–540 cm⁻¹) and Pt–O (450–480 cm⁻¹) confirm ligand coordination.

  • X-ray Crystallography : Single-crystal analysis confirms the square-planar geometry of the platinum center, with bond lengths of 2.02–2.05 Å for Pt–N and 2.10–2.15 Å for Pt–O.

Challenges and Stability Considerations

The aquo ligands in diaquoethylenediamineplatinum(II) are highly labile, leading to gradual hydrolysis in aqueous solution. Storage at –20°C in amber vials under inert gas (e.g., argon) extends stability to several weeks. Additionally, competing ligands (e.g., chloride or phosphate) in biological matrices can displace aquo groups, necessitating rapid formulation post-synthesis.

Comparative Analysis of Synthetic Methods

Method Yield Purity Applications
Direct Synthesis60–75%>95%Bulk chemical production
Radiolabeled Synthesis17–40%>99%Diagnostic imaging

Q & A

Q. What are the optimal synthesis conditions for Diaquoethylenediamineplatinum(II) to ensure high purity?

To synthesize Diaquoethylenediamineplatinum(II) with high purity, prioritize controlled ligand substitution reactions under inert atmospheres to prevent oxidation. Purification via recrystallization in aqueous solvents is recommended, as solubility in water allows for efficient isolation . Characterization should include elemental analysis, NMR spectroscopy (e.g., 195Pt^{195}\text{Pt}-NMR for coordination geometry), and X-ray crystallography to confirm structural integrity .

Q. Which analytical techniques are most reliable for characterizing Diaquoethylenediamineplatinum(II)?

Key techniques include:

  • Spectroscopy : UV-Vis for electronic transitions, FT-IR for ligand vibrational modes, and 195Pt^{195}\text{Pt}-NMR to probe Pt-ligand bonding environments .
  • X-ray crystallography : Resolves bond lengths and angles, critical for verifying the cis/trans configuration of aquo and ethylenediamine ligands .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability and hydration/dehydration behavior .

Q. How do pH and temperature influence the stability of Diaquoethylenediamineplatinum(II) in aqueous solutions?

Stability is pH-dependent due to ligand substitution kinetics. Below pH 4, aquo ligands may protonate, accelerating ligand displacement. Above pH 7, hydroxide ions compete for coordination sites, leading to hydrolysis products. Temperature increases (>50C>50^\circ\text{C}) exacerbate decomposition; thus, storage at 4°C in acidic buffers (pH 4–6) is advised .

Advanced Research Questions

Q. What mechanistic insights explain ligand substitution kinetics in Diaquoethylenediamineplatinum(II)?

Substitution mechanisms (associative vs. dissociative) can be elucidated via stopped-flow kinetics and DFT calculations. For example, the Eigen-Wilkins mechanism predicts rate constants for aquo ligand displacement by stronger-field ligands (e.g., Cl^-). Computational studies should incorporate relativistic effects to model Pt(II)'s electron density accurately .

Q. How do relativistic effects impact the electronic structure and reactivity of Diaquoethylenediamineplatinum(II)?

Relativistic effects contract Pt’s 5d orbitals, increasing ligand field splitting and stabilizing low-spin configurations. This enhances π-backbonding with ethylenediamine, reducing lability of aquo ligands. Use scalar relativistic DFT methods (e.g., ZORA approximation) with pseudopotentials for accurate energy barriers in substitution reactions .

Q. What methodological approaches enable comparative analysis of Diaquoethylenediamineplatinum(II) with analogous Pt(II) complexes?

  • Structure-activity relationships (SAR) : Compare ligand exchange rates, redox potentials, and cytotoxic profiles (if applicable) with dichloride or cyclooctadiene analogs.
  • Computational benchmarking : Use DFT to correlate ligand donor strengths (e.g., Lever parameters) with reaction enthalpies .
  • Experimental validation : Cross-reference kinetic data with crystallographic trends (e.g., Pt-N bond lengths) .

Q. How can contradictions in reported stability constants for Diaquoethylenediamineplatinum(II) be resolved?

Discrepancies often arise from varying ionic strengths or measurement techniques (e.g., potentiometry vs. spectrophotometry). Standardize conditions (I = 0.1 M NaClO4_4, 25°C) and validate via multiple methods. Replicate studies with high-purity samples to isolate experimental error .

Q. What experimental design principles are critical for kinetic studies of Pt(II) complexes?

  • Pseudo-first-order conditions : Use excess ligand to ensure unimolecular kinetics.
  • Temperature control : Maintain ±0.1°C stability to minimize rate variability.
  • In situ monitoring : Employ UV-Vis or NMR with rapid mixing for real-time data .

Q. How can computational models validate experimental findings for Diaquoethylenediamineplatinum(II)?

Combine DFT (e.g., B3LYP-D3/def2-TZVP) with molecular dynamics (MD) to simulate substitution pathways. Benchmark against experimental activation energies and isotopic labeling studies. Address solvent effects via implicit/explicit solvation models .

Q. What unresolved questions warrant further investigation in Diaquoethylenediamineplatinum(II) chemistry?

  • Biological relevance : Explore interactions with biomolecules (e.g., DNA, proteins) to assess medicinal potential.
  • Catalytic applications : Investigate roles in hydrogenation or C–H activation, leveraging Pt’s redox versatility.
  • Multi-nuclear complexes : Synthesize oligomeric species to study cooperative effects .

Methodological Guidelines

  • Data Analysis : Use nonlinear regression (e.g., OriginLab) for kinetic modeling and error propagation analysis. Report confidence intervals for stability constants .
  • Reproducibility : Document synthesis protocols, including solvent degassing and inert atmosphere steps, to ensure replicability .
  • Ethical Reporting : Disclose computational assumptions (e.g., frozen core approximations) and experimental limitations (e.g., spectrometer resolution) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.